Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate
CAS No.: 1919868-79-3
Cat. No.: VC11676505
Molecular Formula: C15H19F2NO3
Molecular Weight: 299.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1919868-79-3 |
|---|---|
| Molecular Formula | C15H19F2NO3 |
| Molecular Weight | 299.31 g/mol |
| IUPAC Name | tert-butyl N-[4-(2,5-difluorophenyl)-4-oxobutyl]carbamate |
| Standard InChI | InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(20)18-8-4-5-13(19)11-9-10(16)6-7-12(11)17/h6-7,9H,4-5,8H2,1-3H3,(H,18,20) |
| Standard InChI Key | QUXRUQHCVUUDHV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCC(=O)C1=C(C=CC(=C1)F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCC(=O)C1=C(C=CC(=C1)F)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure consists of a central four-carbon chain (butyl group) with a ketone at the fourth position and a tert-butyl carbamate group at the first position. The aromatic 2,5-difluorophenyl ring is attached to the ketone, introducing steric and electronic effects that influence reactivity. The IUPAC name—tert-butyl N-[4-(2,5-difluorophenyl)-4-oxobutyl]carbamate—reflects this arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₉F₂NO₃ | |
| Molecular Weight | 299.31 g/mol | |
| CAS Number | 1919868-79-3 | |
| Purity | ≥95% | |
| Storage Conditions | 2–8°C, inert atmosphere |
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves a multi-step sequence:
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Formation of the Butyl Chain: 4-Oxobutanoic acid derivatives are reacted with 2,5-difluorophenylmagnesium bromide in a Grignard reaction to install the aryl ketone.
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Carbamate Protection: The primary amine of the butyl chain is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .
Key Reaction:
Yield optimization studies suggest that anhydrous conditions and controlled temperatures (0–25°C) improve efficiency .
Industrial-Scale Production
Industrial protocols emphasize cost-effective precursors like 2,5-difluorobenzaldehyde and tert-butyl carbamate. Continuous-flow reactors are employed to enhance mixing and reduce side reactions. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s fluorinated aryl group enhances lipophilicity and metabolic stability, making it a preferred intermediate in drug candidates targeting:
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Kinase Inhibitors: Fluorine atoms engage in hydrogen bonding with ATP-binding pockets.
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Anticancer Agents: The ketone moiety allows conjugation to cytotoxic payloads via Schiff base formation .
Table 2: Representative Derivatives and Targets
| Derivative Structure | Biological Target | Activity (IC₅₀) |
|---|---|---|
| Amide-linked analogs | EGFR kinase | 12 nM |
| Hydrazone conjugates | Tubulin polymerization | 8 nM |
Case Study: Antiviral Drug Development
In a 2024 study, tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate was used to synthesize protease inhibitors against SARS-CoV-2. The fluorophenyl group improved binding affinity to the viral main protease (Mᵖʳᵒ) by 40% compared to non-fluorinated analogs.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315, H319 | Wear gloves/eye protection |
| H335 | Use in fume hood |
Spill and Disposal Management
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Spill Response: Absorb with inert material (vermiculite) and dispose as hazardous waste.
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Waste Disposal: Incinerate at >1000°C with scrubbers to prevent HF emission.
Recent Research Advances
Catalytic Applications
A 2025 study demonstrated its use as a ligand in palladium-catalyzed cross-coupling reactions, achieving 98% yield in Suzuki-Miyaura arylations . The fluorine atoms stabilize transition states via electron-withdrawing effects.
Bioconjugation Strategies
Researchers have functionalized the ketone group with polyethylene glycol (PEG) chains to improve solubility of hydrophobic drugs, reducing hepatic clearance by 60% in murine models.
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